
2-Amino-1-dodecanol
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Description
2-Amino-1-dodecanol is a useful research compound. Its molecular formula is C12H27NO and its molecular weight is 201.35 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
N-Alkylation Reactions
2-Amino-1-dodecanol serves as a substrate in catalytic N-alkylation processes. Using ruthenium or iron-based catalysts, it reacts with alcohols to form mono- or di-alkylated products under controlled conditions:
Example reaction with glycine :
Glycine (1b ) and 1-dodecanol (2n ) react via an Fe-based catalyst (Cat 2 ) at 110°C, yielding mono-N-dodecylglycine (3bn′ , 54%) and di-N-dodecylglycine (3bn , 8%) . Adjusting the alcohol-to-amino acid ratio controls selectivity toward mono- or dialkylation .
General N-alkylation procedure :
Parameter | Conditions |
---|---|
Catalyst | Ru or Fe complexes (1–5 mol %) |
Temperature | 90–110°C |
Solvent | Neat or ethanol |
Reaction Time | 1–24 hours |
Yield (monoalkylated) | Up to 54% |
Condensation Reactions
The amino and hydroxyl groups enable condensation with dihalides or carbonyl compounds. For example, reacting with ethylene dichloride forms diamines:
Reaction with ethylene dichloride :
this compound + ethylene dichloride → 2,2'-(ethylenediimino)-di-1-dodecanol
Parameter | Conditions |
---|---|
Temperature | Reflux (~80°C) |
Time | 10–30 minutes |
Base | NaOH |
Yield | 22–52% (depending on isomer purity) |
The reaction produces both meso and racemic diamines, separable via recrystallization .
Esterification and Salt Formation
The hydroxyl group undergoes esterification, while the amine forms salts with acids:
Esterification with phthalic anhydride :
1-Dodecanol derivatives react with phthalic anhydride to form dodecyl hydrogen phthalate (ΔH = -37.1 kJ/mol). While this example uses 1-dodecanol, analogous esterification applies to this compound’s hydroxyl group.
Salt formation :
Adding KOH to mono-N-dodecylglycine (3bn′ ) generates a surfactant salt, evidenced by foam formation . Similarly, this compound readily forms hydrochlorides or other acid salts for enhanced solubility .
Surfactant and Emulsification Behavior
The amphiphilic structure drives micelle formation in aqueous solutions. Key properties include:
-
Critical Micelle Concentration (CMC) : ~0.1–1 mM (estimated for analogous N-alkyl glycines) .
-
Applications : Stabilizes emulsions in pharmaceuticals and industrial formulations .
Biological Activity Modulation
N-alkylation with long-chain alcohols enhances lipophilicity, enabling applications in drug design:
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Antitubercular activity : Derivatives like N-dodecyl diamines show MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis .
-
Structural influence : Hydrophobic chains improve membrane permeability .
Synthetic Optimization
Key advancements in synthesis include:
-
Catalyst design : Fe complexes reduce reliance on rare metals while improving yields .
-
Solvent-free conditions : Reactions under neat alcohol minimize purification steps .
This compound’s bifunctional reactivity and tunable hydrophilicity make it a versatile intermediate in organic synthesis, drug development, and material science. Continued research focuses on optimizing catalytic systems and expanding its biomedical applications.
Properties
CAS No. |
97028-87-0 |
---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-aminododecan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12,14H,2-11,13H2,1H3 |
InChI Key |
VFAALMIZIKQCCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CO)N |
Origin of Product |
United States |
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